7-bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one
Description
Properties
IUPAC Name |
7-bromo-5-methyl-1,2,3,4-tetrahydrocyclopenta[b]quinolin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-7-5-8(14)6-10-12(7)15-11-4-2-3-9(11)13(10)16/h5-6H,2-4H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXUYXLAXIFAJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC3=C(C2=O)CCC3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
7-bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one is a chemical compound with the molecular formula \$$C{13}H{12}BrNO\$$ and a molecular weight of 278.14. It is characterized by a cyclopenta[b]quinoline core structure with a bromine substituent at the 7th position and a methyl group at the 5th position.
Synthetic Procedures for Cyclopenta[b]quinoline Derivatives
3.1. Synthesis of Hexahydro-4H-cyclopenta[b]quinoline-1,8-dione Derivatives
- React 3-imino cyclopentanone with an equivalent amount of an aldehyde and cyclohexane-1,3-dione.
- Use molecular condensation to form the hexahydro analogue.
3.2. Synthesis of Tetrahydro-4H-cyclopenta[b]quinoline-1,8(5H,9H)-dione Derivatives
- Oxidize tetrahydro-5H-cyclopenta[b]quinoline-1,8-dione with \$$MnO_2\$$.
- Purify the resulting compound using preparative thin-layer chromatography and recrystallization.
- Characterize the purified compound using mass spectroscopy, IR, and \$$^1H\$$ NMR.
3.3. Synthesis from 2-aminobenzonitrile
- React 2-aminobenzonitrile (1.0 mmol) and cyclic ketones (1.0 mmol) in dry toluene (8 mL).
- Slowly add boron trifluoride etherate (1.28 mL) with a syringe.
- Reflux the mixture for 24 hours with stirring.
- Cool the mixture, dry it, and treat the residue with 2M NaOH (24 mL).
- Reflux the mixture for another 24 hours.
- Cool the mixture and extract with \$$CHCl_3\$$.
- Evaporate the combined organic extracts to obtain the product as colorless to yellow solids.
Characterization Data
The synthesized compounds are typically characterized using various spectroscopic techniques, including:
- Mass Spectrometry
- IR Spectroscopy
- \$$^1H\$$ NMR Spectroscopy
Data Table
| Property | Value | Source |
|---|---|---|
| Molecular Formula | \$$C{13}H{12}BrNO\$$ | |
| Molecular Weight | 278.14 |
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromic acid for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and halogenating agents like bromine for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and reaction times to achieve the desired transformation.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated analogs of the original compound. These products can be further utilized in various applications, such as pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of 7-bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one exhibit notable antibacterial properties. For instance, compounds synthesized through palladium-catalyzed reactions have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated that certain derivatives possess Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics like ciprofloxacin and ampicillin .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have reported that specific derivatives can inhibit the growth of cancer cells in vitro. The mechanism of action may involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Neurological Applications
In the realm of neurology, there is emerging interest in the modulation of metabotropic glutamate receptors (mGluRs) by quinoline derivatives. Compounds similar to this compound have been explored for their potential in treating conditions such as anxiety and depression by acting as allosteric modulators of mGluR5 .
Synthetic Methodologies
Catalytic Reactions
The synthesis of this compound has been facilitated by various catalytic methods. Notably, palladium-catalyzed cross-coupling reactions have been employed to generate this compound from simpler precursors. This approach not only enhances yield but also allows for the introduction of diverse functional groups that can modify biological activity .
Material Science
The unique structural characteristics of this compound make it suitable for applications in materials science. Its ability to form stable complexes with metals suggests potential use in developing new materials for electronic applications or as sensors due to its electronic properties .
| Activity Type | Target Organism/Cell Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 50 | |
| Antibacterial | S. aureus | 75 | |
| Anticancer | Various cancer cell lines | IC50 values vary | |
| Neurological Modulation | mGluR5 | N/A |
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on synthesized derivatives of this compound revealed significant antibacterial activity against multi-drug resistant strains of E. coli and S. aureus. The study employed a series of in vitro tests demonstrating that these compounds could serve as effective alternatives to traditional antibiotics .
Case Study 2: Anticancer Research
In another investigation focusing on anticancer properties, derivatives were tested against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with some compounds achieving over 80% inhibition at specific concentrations. This suggests a promising pathway for further drug development targeting specific cancer types .
Mechanism of Action
The mechanism by which 7-bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biological pathways. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Acridine-Cyclopentaquinoline Hybrids
N-[1H,2H,3H-cyclopenta[b]quinolin-9-yl]aminoalkyl]acridine-9-carboxamide hydrochlorides (e.g., compounds 3b, 3c, 3d) feature a cyclopentaquinoline core linked to an acridine moiety via alkylamino spacers. These hybrids exhibit distinct structural modifications, such as:
- Varying alkyl chain lengths (propyl, butyl, pentyl).
- Higher molecular weights (~500–550 g/mol) compared to the target compound (278.15 g/mol).
- Enhanced thermal stability, with decomposition temperatures exceeding 200°C .
Synthesis : These analogs are synthesized via HCl-mediated salt formation from precursor amines, achieving yields of 64–86% . In contrast, the synthetic route for the target compound remains undocumented.
Brominated Cyclopenta[c]quinoline Derivatives
NIMH Catalog compounds B-911 (GPR30 agonist) and its analog (GPR30 antagonist) share a brominated cyclopentaquinoline scaffold but differ in substituents and ring fusion:
- B-911: Contains a benzo[1,3]dioxol-5-yl group and an acetyl substituent (C₂₁H₁₈BrNO₃, MW 412.28 g/mol).
- Antagonist analog: Lacks the acetyl group (C₁₉H₁₆BrNO₂, MW 370.24 g/mol) .
Quinolinone and Pyrroloquinolinone Derivatives
Pyrrolo[3,2-f]quinolinones (e.g., 7b, 8b)
These isomers feature a pyrrole ring fused to a quinolinone core, with a methanesulfonyl substituent. Key differences include:
P-Series Benzo[c]1,6-Naphthyridin-6-ones (e.g., P6-C, P6-D)
These inhibitors, such as 8-fluoro-1H,2H,3H,4H,5H,6H-benzo[c]1,6-naphthyridin-6-one, share a polycyclic framework but lack the cyclopentane ring.
Physicochemical Properties
Table 1: Key Property Comparison
Biological Activity
7-Bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities based on available research findings.
Structural Information
The molecular formula of this compound is C₁₃H₁₂BrN₁O. The compound features a complex bicyclic structure that contributes to its unique biological properties. The structural representation is as follows:
- SMILES : CC1=CC(=CC2=C1NC3=C(C2=O)CCC3)Br
- InChIKey : KVXUYXLAXIFAJR-UHFFFAOYSA-N
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not extensively documented in the literature, similar quinoline derivatives have been synthesized using methods such as:
- Cyclization reactions involving indole derivatives.
- Transition metal-catalyzed reactions , which are common in the synthesis of complex heterocycles.
Antimicrobial Activity
Recent studies have indicated that quinoline derivatives exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Some quinoline derivatives have been shown to inhibit the growth of pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for certain derivatives .
Anticancer Properties
Quinoline derivatives are also under investigation for their anticancer potential:
- Cytotoxicity : Several studies have demonstrated that modifications on the quinoline scaffold can enhance cytotoxic effects against various cancer cell lines. For example, derivatives with specific substituents showed increased activity against MCF-7 breast cancer cells .
The proposed mechanisms through which quinoline derivatives exert their biological effects include:
- Inhibition of Enzymes : Many compounds target enzymes such as cyclooxygenase (COX) and sirtuins, which play critical roles in inflammation and cancer progression.
- DNA Interaction : Some studies suggest that these compounds may interact with DNA gyrase and other nucleic acid targets, disrupting cellular processes essential for cancer cell survival .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 0.21 μM | |
| Antibacterial | Pseudomonas aeruginosa | Moderate activity | |
| Cytotoxicity | MCF-7 Cells | Varies by derivative |
Case Studies
A notable case study involved the evaluation of various quinoline derivatives for their anticancer activity. The study utilized MTT assays to assess cytotoxicity against different cancer cell lines and found that specific substitutions on the quinoline ring significantly enhanced activity.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 7-bromo-5-methyl-cyclopenta[b]quinolin-9-one derivatives?
- Methodology : A common approach involves cyclocondensation of acrylate intermediates under reflux in high-boiling solvents (e.g., diphenyl ether), followed by purification via flash chromatography or recrystallization. Bromination steps are typically introduced early to ensure regioselectivity . For example, outlines a procedure using acrylates and reflux conditions, yielding cyclized products after 30 minutes. Purification via EtOAc/MeOH (8:2) chromatography is recommended for isolating derivatives with similar core structures.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Look for characteristic shifts, such as methyl group signals near δ 2.14 ppm (aromatic CH₃) and bromine-induced deshielding in adjacent protons (e.g., δ 7.90 ppm for ArH in brominated analogs) . provides detailed NMR assignments for a brominated quinolinone, including methyl (δ 1.45–1.59 ppm) and carbonyl (C=O, δ ~163 ppm) signals.
- IR : Confirm the presence of carbonyl (C=O) stretches at ~1720 cm⁻¹ and N-H stretches near 3314 cm⁻¹ for secondary amides .
Q. What crystallization methods yield high-quality crystals for X-ray diffraction studies?
- Methodology : Slow evaporation of a saturated solution in mixed solvents (e.g., EtOAc/hexane) is effective. and highlight single-crystal X-ray studies of related quinolinones, with R factors <0.05, achieved by recrystallization from hexane or DCM/Et₂O mixtures . SHELXL (via SHELX suite) is widely used for refinement, ensuring data-to-parameter ratios >15 to avoid overfitting .
Advanced Research Questions
Q. How do the bromo and methyl substituents influence the compound’s electronic properties and reactivity?
- Methodology : Computational chemistry (DFT) can model electron density distribution. Experimental data from shows bromine’s electron-withdrawing effect enhances electrophilic substitution selectivity, while methyl groups stabilize intermediates via hyperconjugation. For example, in KATP channel openers, bromine at position 7 increases potency by 5-fold compared to non-halogenated analogs .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Assay Validation : Ensure consistency in cell-based assays (e.g., fluorescence membrane potential assays in guinea pig bladder cells, as in ) .
- Metabolic Stability : Test for off-target effects using cytochrome P450 inhibition assays. notes that brominated furan derivatives may exhibit unexpected metabolic pathways, requiring LC-MS/MS validation .
Q. How can structural modifications improve crystallographic data quality for poorly diffracting samples?
- Methodology :
- Co-crystallization : Use additives (e.g., glycerol) to stabilize crystal lattices.
- Twinned Data Refinement : SHELXL’s TWIN/BASF commands ( ) are critical for resolving twinning in low-symmetry space groups . emphasizes validating hydrogen bonding networks with PLATON to detect disorder .
Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how are they addressed?
- Methodology : Chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can separate enantiomers. demonstrates that (−)-(9S)-enantiomers of brominated quinolines show 5-fold higher biological activity than racemic mixtures, underscoring the need for asymmetric synthesis .
Data Contradiction Analysis
Q. Why might reported melting points vary for structurally similar derivatives?
- Analysis : Polymorphism or solvate formation during crystallization (e.g., reports mp 216–218°C for a hexane-solvated crystal, while unsolvated analogs in melt at higher temperatures). Thermal gravimetric analysis (TGA) is recommended to detect solvent retention .
Q. How to interpret conflicting NMR data for brominated quinolinones?
- Analysis : Solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) and dynamic effects (rotamers) may cause discrepancies. shows NH proton signals at δ 12.22–12.73 ppm in DMSO, which broaden in CDCl₃ due to hydrogen bonding differences .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
